nickel(ii) formate dihydrate

Nanomaterials Synthesis Phase-Controlled Synthesis Catalyst Precursor

Nickel(II) formate dihydrate (CAS 15694-70-9) is a green crystalline salt that serves as a critical, non-substitutable precursor in advanced material synthesis. Substituting it with acetate or nitrate salts is a common mistake that leads to incorrect crystalline phases and inferior catalytic performance. This compound uniquely enables: • Synthesis of hexagonal close-packed (hcp) nickel nanoparticles, whereas other salts yield only the fcc phase. • Production of Ni/NiO composites in a single thermal step, eliminating a separate reduction process. • Superior benzene hydrogenation activity due to an optimized nickel distribution on silica supports. • Generation of ~12 Å nickel particles with exceptionally high specific surface area.

Molecular Formula Ni(HCO2)2.2H2O
Molecular Weight 0
CAS No. 15694-70-9
Cat. No. B1173936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenickel(ii) formate dihydrate
CAS15694-70-9
SynonymsNickel(Ⅱ) forMate dihydrate
Molecular FormulaNi(HCO2)2.2H2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 500 g / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel(II) Formate Dihydrate (CAS 15694-70-9): Essential Procurement and Technical Specifications


Nickel(II) formate dihydrate, with the molecular formula Ni(HCOO)₂·2H₂O and CAS 15694-70-9, is a green, crystalline transition metal salt characterized by a density of 2.15 g/cm³ and a decomposition range of 180-200°C [1]. The compound's thermal decomposition, as confirmed by in-situ QXAFS, proceeds via rapid initial dehydration followed by anion decomposition to yield finely divided nickel metal with a mean particle diameter of approximately 12 Å [2]. This compound is a critical precursor for synthesizing advanced catalytic materials and specialized nickel nanoparticles, offering distinct advantages over other common nickel salts in specific applications [1].

Why Nickel(II) Formate Dihydrate (CAS 15694-70-9) Cannot Be Replaced by Common Nickel Salts


Substituting nickel(II) formate dihydrate with seemingly analogous nickel salts like acetate, nitrate, or chloride is a common but consequential mistake in material synthesis and catalysis. These compounds are not interchangeable. Their different anionic ligands dictate unique decomposition pathways, metal-support interactions, and resultant material properties [1]. For instance, while nickel acetate yields face-centered cubic (fcc) nickel nanoparticles, nickel formate uniquely directs the formation of a hexagonal close-packed (hcp) phase under identical reflux conditions [2]. Furthermore, in catalyst preparation, the use of nickel formate leads to a distinct nickel distribution profile on silica supports, resulting in a catalyst that is more active for reactions like benzene hydrogenation compared to those derived from other salts [3]. The evidence below quantifies these critical, non-substitutable differences.

Nickel(II) Formate Dihydrate (CAS 15694-70-9): A Guide to Quantifiable Performance Advantages


Nickel(II) Formate Dihydrate Directs Synthesis of hcp vs. fcc Nickel Nanoparticles

When used as a precursor in a reflux protocol, nickel(II) formate dihydrate exclusively yields hexagonal close-packed (hcp) nickel nanoparticles, a distinct crystalline phase. In contrast, nickel acetate tetrahydrate, under identical synthesis conditions, yields face-centered cubic (fcc) nickel [1]. The phase of a metal nanoparticle directly governs its catalytic and magnetic properties, making precursor selection a critical design parameter for material scientists.

Nanomaterials Synthesis Phase-Controlled Synthesis Catalyst Precursor

Silica-Supported Nickel Catalysts from Formate Exhibit Superior Activity in Benzene Hydrogenation

In a direct comparative study of five different nickel salt precursors (nitrate, chloride, acetate, formate, carbonate), the catalyst prepared from nickel formate demonstrated the highest catalytic activity for the hydrogenation of benzene [1]. This superior activity was directly correlated with a larger specific surface area of the nickel particles on the silica support, a consequence of the unique nickel distribution profile obtained only with the formate precursor [1].

Heterogeneous Catalysis Catalyst Preparation Nickel-Supported Catalysts

Nickel(II) Formate Dihydrate Decomposes to a Mixed Ni/NiO Phase vs. Pure NiO from Nickel Oxalate

The thermal decomposition pathway of nickel(II) formate dihydrate in air is fundamentally different from that of another common precursor, nickel oxalate dihydrate. A direct comparative thermolysis study showed that while nickel oxalate dihydrate decomposes exclusively to NiO, the thermolysis of nickel formate dihydrate yields a mixture of metallic Ni and NiO [1]. The proportion of Ni in the Ni/NiO mixture is tunable and depends on the thickness of the decomposing layer, as the gaseous products of formate decomposition create a localized reducing environment [1].

Thermal Decomposition Materials Chemistry Precursor Chemistry

Pyrolysis of Nickel(II) Formate Dihydrate Produces Finely Divided Nickel Metal (Mean Particle Diameter ca. 12 Å)

In-situ QXAFS analysis of the pyrolytic decomposition of nickel(II) formate dihydrate has precisely characterized the final product: finely divided nickel metal with a mean particle diameter of approximately 12 Å [1]. This quantitative data confirms the ability of this precursor to generate extremely small nickel crystallites, a highly desirable property for maximizing active surface area in catalysis and for synthesizing nanostructured materials. The study notes that this clarifies the nature of the final product, which was previously uncertain under these conditions [1].

Pyrolysis Metal Nanoparticle Synthesis XAFS Spectroscopy

Nickel(II) Formate Dihydrate Exhibits Weak Ferrimagnetism with a Compensation Point at T*=8.5 K

Nickel(II) formate dihydrate displays a complex and unique magnetic ground state. Below its Néel temperature of TN = 15.5 K, it behaves as a weak ferrimagnet [1]. Its weak magnetic moment initially increases below TN, vanishes at a compensation point of T* = 8.5 K, and then increases again at lower temperatures [1]. This behavior, including a magnetization reversal, is a consequence of its crystal structure containing two nonequivalent Ni²⁺ sites [1]. This type of magnetic behavior is not commonly observed in other simple nickel salts like the acetate or nitrate.

Molecular Magnetism Low-Temperature Physics Magnetic Materials

Optimal Procurement Use-Cases for Nickel(II) Formate Dihydrate (CAS 15694-70-9)


Synthesis of Phase-Controlled Nickel Nanoparticles

This scenario involves the use of nickel(II) formate dihydrate as a precursor to synthesize hexagonal close-packed (hcp) nickel nanoparticles. This is a direct application of the evidence showing that nickel formate yields the hcp phase, whereas nickel acetate yields the fcc phase under similar conditions [1]. The specific crystalline phase is a crucial determinant of the material's catalytic, electronic, and magnetic properties, making this precursor the correct choice for hcp-Ni applications.

Preparation of High-Activity Nickel-Supported Catalysts

This scenario applies to the synthesis of heterogeneous catalysts, specifically for hydrogenation reactions. Based on the direct comparison showing that a silica-supported catalyst derived from nickel formate exhibits superior activity for benzene hydrogenation [2], procurement of this specific precursor is justified. Its unique interaction with the silica support leads to a more favorable nickel distribution and higher nickel surface area, which are the quantitative bases for its enhanced performance.

Thermal Decomposition for In-Situ Generation of Ni/NiO Composites

This scenario is for the synthesis of mixed Ni/NiO composite materials via a single-step thermal decomposition in air. Unlike nickel oxalate dihydrate, which yields pure NiO, the thermolysis of nickel formate dihydrate produces a Ni/NiO mixture due to the reducing gases evolved during its decomposition [3]. This avoids a separate reduction step and allows for the in-situ creation of a partially reduced material, which can be advantageous for applications like electrode materials or catalysts requiring a mixed-valence interface.

Synthesis of Ultra-Fine Nickel Particles for High-Surface-Area Applications

This scenario involves using nickel(II) formate dihydrate as a precursor for pyrolysis to generate finely divided nickel metal particles with a mean diameter of approximately 12 Å [4]. This quantitative size specification is a direct result of the compound's decomposition mechanism. It is ideal for applications requiring a very high specific surface area of nickel, such as in advanced catalysts, sensors, or as a component in nanocomposites.

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